2-fluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O2/c22-15-7-5-14(6-8-15)12-27-13-25-19-17(21(27)30)11-26-28(19)10-9-24-20(29)16-3-1-2-4-18(16)23/h1-8,11,13H,9-10,12H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCMCRTXANFPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include derivatives with variations in the pyrazolo-pyrimidinone substituents or benzamide modifications. A notable example from the literature is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ), which differs in the following aspects:
Core Structure : Replaces the 4-fluorobenzyl group with a chromen-4-one moiety substituted with 3-fluorophenyl.
Benzamide Substituent : Features an N-isopropyl group instead of the ethyl linker and 2-fluorobenzamide in the target compound.
Functional Implications
- Benzamide Linker : The ethyl linker in the target compound could improve solubility compared to the bulkier isopropyl group in Example 53, though this requires experimental validation.
Research Findings and Methodological Considerations
Structural Characterization
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
A1. Synthesis typically involves multi-step reactions, with key optimizations including:
- Microwave-assisted synthesis to accelerate reaction rates and improve efficiency .
- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates .
- Catalysts such as palladium complexes for cross-coupling steps .
- Temperature control (e.g., reflux at 80–120°C) to minimize side reactions .
Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the target compound .
Advanced Synthesis
Q. Q2. How can researchers address intermediate instability or byproduct formation during multi-step synthesis?
A2. Strategies include:
- Real-time monitoring using HPLC or TLC to track reaction progress and identify unstable intermediates .
- Protecting groups for sensitive functional groups (e.g., amide or fluorine substituents) .
- Byproduct mitigation through stoichiometric adjustments or scavenger agents (e.g., molecular sieves for water-sensitive steps) .
Basic Characterization
Q. Q3. Which spectroscopic techniques confirm the structural integrity of this compound?
A3. Essential techniques:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and purity .
- High-resolution mass spectrometry (HR-MS) for molecular weight confirmation .
- FT-IR to identify functional groups like carbonyl (C=O) and amide (N-H) .
Advanced Characterization
Q. Q4. How can crystallographic data resolve ambiguities in the molecular structure?
A4. Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement provides precise bond lengths, angles, and stereochemistry . For example, SHELX’s robust algorithms can distinguish between tautomeric forms of the pyrazolo[3,4-d]pyrimidine core . Visualization tools like ORTEP-3 aid in interpreting electron density maps for ambiguous regions .
Basic Biological Activity
Q. Q5. What preliminary assays evaluate the compound’s biological activity?
A5. Recommended assays:
- Enzyme inhibition assays (e.g., kinase profiling) to identify potential targets .
- Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines .
- Antimicrobial screening using disk diffusion or microdilution methods .
Advanced Mechanistic Studies
Q. Q6. What experimental strategies elucidate the mechanism of action if initial target identification fails?
A6. Approaches include:
- Proteomics (e.g., affinity chromatography or pull-down assays) to identify binding partners .
- CRISPR/Cas9 knockout screens to pinpoint genes essential for compound efficacy .
- Molecular docking (AutoDock, Schrödinger) to predict interactions with putative targets like protein kinases .
Data Contradiction Analysis
Q. Q7. How can conflicting reports on biological efficacy among analogs be resolved?
A7. Steps include:
- Standardized assays (e.g., consistent cell lines or IC₅₀ protocols) to reduce variability .
- Meta-analysis of published data to identify trends in substituent effects (e.g., fluorobenzyl vs. nitrobenzyl groups) .
- In vivo validation in disease models to confirm activity discrepancies .
Chemical Reactivity
Q. Q8. What factors influence regioselectivity in reactions involving the pyrazolo[3,4-d]pyrimidine core?
A8. Key factors:
- Electron-withdrawing groups (e.g., fluorine) directing electrophilic substitution to specific positions .
- Solvent polarity affecting transition state stability (e.g., DMSO enhancing nucleophilic attack) .
- Temperature control to favor kinetic vs. thermodynamic products .
Derivative Design
Q. Q9. How can structural modifications improve pharmacokinetics without compromising bioactivity?
A9. Strategies:
- Bioisosteric replacement (e.g., replacing benzamide with thioamide to enhance metabolic stability) .
- Substituent optimization (e.g., 4-fluorobenzyl for increased lipophilicity and blood-brain barrier penetration) .
- Prodrug approaches (e.g., esterification of carboxylic acid groups) to improve oral bioavailability .
Analytical Challenges
Q. Q10. How should researchers address impurities detected during LC-MS analysis?
A10. Solutions include:
- LC-MS/MS fragmentation studies to identify impurity structures .
- Semi-preparative HPLC to isolate impurities for NMR characterization .
- Reaction condition refinement (e.g., reducing excess reagents) to minimize byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
